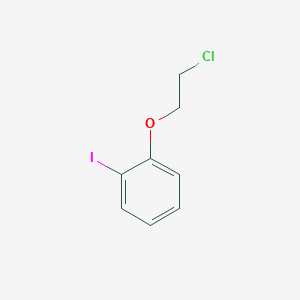
1-(2-Chloroethoxy)-2-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloroethoxy)-2-iodobenzene is an organic compound that belongs to the class of halogenated benzene derivatives It is characterized by the presence of both chloroethoxy and iodo substituents on the benzene ring
Vorbereitungsmethoden
The synthesis of 1-(2-Chloroethoxy)-2-iodobenzene typically involves the reaction of 2-iodophenol with 2-chloroethanol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-iodophenol is replaced by the chloroethoxy group.
Synthetic Route:
- Dissolve 2-iodophenol in a suitable solvent, such as acetone or ethanol.
- Add 2-chloroethanol and potassium carbonate to the solution.
- Reflux the mixture for several hours.
- Cool the reaction mixture and extract the product using an organic solvent, such as dichloromethane.
- Purify the product by recrystallization or column chromatography.
Industrial Production: While the laboratory-scale synthesis is well-documented, industrial production methods may involve continuous flow processes and the use of more efficient catalysts to enhance yield and reduce reaction time. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
1-(2-Chloroethoxy)-2-iodobenzene undergoes various chemical reactions, including:
1. Substitution Reactions:
Nucleophilic Substitution: The chloroethoxy group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.
2. Oxidation and Reduction:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding quinones or carboxylic acids.
Reduction: Reduction of the iodo group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products:
- Substituted benzene derivatives with various functional groups.
- Oxidized products like quinones or carboxylic acids.
- Reduced products with dehalogenated benzene rings.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloroethoxy)-2-iodobenzene has several applications in scientific research:
1. Organic Synthesis:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the preparation of various substituted benzene derivatives.
2. Medicinal Chemistry:
- Potential precursor for the synthesis of pharmaceutical compounds.
- Investigated for its biological activity and potential therapeutic applications.
3. Materials Science:
- Utilized in the development of novel materials with specific electronic or optical properties.
- Incorporated into polymers and other advanced materials for enhanced performance.
4. Chemical Biology:
- Studied for its interactions with biological macromolecules.
- Used in the design of probes and sensors for biological applications.
Wirkmechanismus
The mechanism of action of 1-(2-Chloroethoxy)-2-iodobenzene depends on its specific application and the target molecules involved
1. Covalent Bond Formation:
- The chloroethoxy group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to potential biological effects.
2. Non-Covalent Interactions:
- The benzene ring and halogen substituents can participate in non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding, with target molecules.
3. Pathways Involved:
- The specific pathways and molecular targets involved in the compound’s action are subject to ongoing research and may vary depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
1-(2-Chloroethoxy)-2-iodobenzene can be compared with other similar compounds, such as:
1. 2-(2-Chloroethoxy)ethanol:
- Similar in structure but lacks the iodo substituent.
- Used as a solvent and intermediate in organic synthesis.
2. 2-Chloroethanol:
- A simpler compound with only a chloroethoxy group.
- Commonly used in the production of ethylene oxide and other chemicals.
3. 1-(2-Chloroethoxy)-4-iodobenzene:
- An isomer with the iodo substituent at the para position.
- May exhibit different reactivity and applications due to the positional isomerism.
Uniqueness:
- The presence of both chloroethoxy and iodo substituents on the benzene ring makes this compound unique in its reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with various molecular targets.
Eigenschaften
CAS-Nummer |
646054-37-7 |
|---|---|
Molekularformel |
C8H8ClIO |
Molekulargewicht |
282.50 g/mol |
IUPAC-Name |
1-(2-chloroethoxy)-2-iodobenzene |
InChI |
InChI=1S/C8H8ClIO/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4H,5-6H2 |
InChI-Schlüssel |
FHWUZSCULXGHQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)OCCCl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















